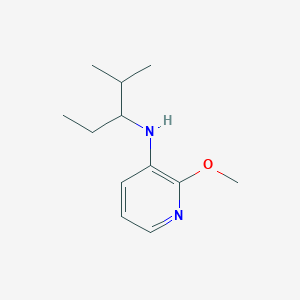

2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine

Description

2-Methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine is a pyridine derivative featuring a methoxy group at the 2-position of the pyridine ring and a branched aliphatic amine substituent (2-methylpentan-3-yl) at the 3-position. Its structural uniqueness lies in the combination of an electron-donating methoxy group and a bulky alkyl chain, which may influence solubility, bioavailability, and intermolecular interactions .

Properties

Molecular Formula |

C12H20N2O |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine |

InChI |

InChI=1S/C12H20N2O/c1-5-10(9(2)3)14-11-7-6-8-13-12(11)15-4/h6-10,14H,5H2,1-4H3 |

InChI Key |

DTPZXGXYAFKIQP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C)NC1=C(N=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine involves hydroamination methods. One innovative approach reported by Baran and coworkers utilizes practical olefin hydroamination with nitroarenes . This method provides a streamlined route to access this hindered amine.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the hydroamination method mentioned above can be scaled up for industrial applications, providing a feasible route for large-scale synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group and pyridine ring make the compound susceptible to oxidative transformations. Under acidic or basic conditions with potassium permanganate (KMnO₄), oxidation occurs at the alkyl chain or aromatic system.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Side-chain oxidation | KMnO₄, H₂SO₄/H₂O, 60°C | Conversion of the alkyl chain to ketones or carboxylic acids |

| Ring oxidation | KMnO₄, basic medium | Hydroxylation of the pyridine ring |

In one example, oxidation of the 4-methylpentan-2-yl analog yielded a ketone derivative, suggesting similar reactivity for the 2-methylpentan-3-yl variant.

Reduction Reactions

The amine and pyridine functionalities participate in reduction processes. Lithium aluminum hydride (LiAlH₄) selectively reduces the pyridine ring to piperidine under anhydrous conditions.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Pyridine ring reduction | LiAlH₄, anhydrous ether, reflux | Saturation of the aromatic ring to form a piperidine derivative |

This reaction preserves the methoxy and alkylamine groups, enabling further functionalization of the reduced core.

Substitution Reactions

The methoxy group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Alkyl halides and strong bases facilitate displacement of the methoxy oxygen.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Methoxy substitution | RX (alkyl halide), NaOH, DMF, 80°C | Replacement of the methoxy group with alkyl chains |

For example, reaction with methyl iodide substitutes the methoxy group with a methyl substituent, demonstrating the lability of the O-methyl group under basic conditions.

Bromination and Halogenation

The pyridine ring and alkyl chain can undergo halogenation. Bromine (Br₂) or N-bromosuccinimide (NBS) introduces bromine atoms at reactive positions.

In one study, bromination of a related pyridine-3-amine analog produced a 4-bromo derivative, which was used in Pd-catalyzed cross-coupling reactions .

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions. Suzuki-Miyaura and Buchwald-Hartwig couplings enable aryl and amine functionalization.

For instance, coupling with phenylboronic acid under Suzuki conditions yielded a 4-arylpyridine derivative .

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates in the presence of KMnO₄, with acid/base conditions dictating the site of attack.

-

Bromination : Electrophilic substitution occurs at the pyridine’s electron-rich positions, while radical pathways target the alkyl chain .

-

Cross-coupling : Requires palladium catalysts to mediate C–C or C–N bond formation, leveraging the pyridine ring’s directing effects .

Scientific Research Applications

2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: It is used in the study of biochemical pathways and interactions.

Medicine: It is involved in the development of drug candidates, particularly those containing hindered amine motifs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Pyridin-3-amines with Aromatic vs. Aliphatic Amine Substituents

- 2-Methoxy-N-(4-methoxyphenyl)pyridin-3-amine (4i): This compound replaces the aliphatic 2-methylpentan-3-yl group with a 4-methoxyphenyl moiety. Reported synthesis yield: 84% .

- 2-Methoxy-N-(pyridin-3-yl)pyridin-3-amine (3aq) : Features a pyridinyl group, introducing additional hydrogen-bonding sites. It exhibits lower thermal stability (melting point: 67–68°C) compared to aliphatic analogues, likely due to weaker van der Waals interactions .

Alkyl-Substituted Pyridin-3-amines

- 2-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine : Structurally similar but lacks the methoxy group. The absence of the electron-donating methoxy substituent may reduce electronic conjugation, impacting reactivity in nucleophilic substitutions. Purity: 95% .

- Such comparisons suggest that the methoxy group in 2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine enhances polarity compared to purely aliphatic analogues .

Physical and Spectroscopic Properties

Biological Activity

2-Methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine is an organic compound characterized by a pyridine ring with a methoxy group and an amine substitution. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of various biological targets such as enzymes and receptors.

The molecular formula of 2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine is C_{13}H_{19}N_{1}O_{1}, with a molecular weight of approximately 219.30 g/mol. Its structure includes a methoxy group that enhances its lipophilicity, potentially influencing its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The steric configuration and electronic properties of the compound allow it to selectively bind to certain biological targets, modulating their activity and leading to desired therapeutic effects.

Biological Activity Studies

Recent studies have focused on the interaction of 2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine with various biological systems. While specific data on this compound remains limited, related compounds have shown significant activity against pathogens, including Mycobacterium tuberculosis, suggesting potential applications in antimicrobial therapy .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study on similar pyridine derivatives demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. Although direct studies on 2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine are lacking, the structural similarities suggest potential effectiveness against similar pathogens.

- Cytotoxicity in Cancer Cells : Research on pyridine compounds has shown varying degrees of cytotoxicity against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). These findings indicate that derivatives like 2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine may also exhibit anticancer properties through similar mechanisms .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. While specific pharmacokinetic data for 2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine are not available, related compounds have shown varying metabolic stability and half-lives when incubated with liver microsomes . Such studies are essential for predicting the in vivo efficacy and safety profiles.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methoxy-N-(2-methylpentan-3-yl)pyridin-3-amine?

The compound can be synthesized via nucleophilic substitution and condensation reactions. For example:

- Substitution : React a pyridine derivative (e.g., 3-aminopyridine) with 2-methylpentan-3-yl halide under basic conditions to form the N-alkylated intermediate.

- Methoxy Introduction : Use methoxy group incorporation via Ullmann coupling or Buchwald-Hartwig amination (for C–N bond formation) under palladium catalysis .

- Optimization : Microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) improves yield and reduces side products compared to conventional heating .

Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%). Yield optimization data from analogous reactions (e.g., 86% yield in Buchwald-Hartwig coupling ) can guide scalability.

Q. Which characterization techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : Analyze and NMR to confirm methoxy (–OCH) and alkylamine (–N–CH(CH)CHCH(CH)) groups. Compare shifts with literature (e.g., δ 3.81 ppm for methoxy in pyridine analogs ).

- FTIR : Identify N–H stretches (~3360 cm) and C–O–C vibrations (~1260 cm) .

- Mass Spectrometry : Use HRMS (ESI) to verify molecular ion [M+H] (e.g., m/z calculated: 251.19) .

Q. How can density functional theory (DFT) predict the compound’s electronic properties?

- Functional Selection : B3LYP with exact exchange terms improves accuracy for thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol ).

- Basis Sets : 6-31G(d,p) for geometry optimization and 6-311++G(3df,2pd) for energy calculations.

- Outputs : HOMO-LUMO gaps, electrostatic potential maps, and dipole moments guide reactivity predictions. Validate with experimental UV-Vis or redox potentials.

Advanced Research Questions

Q. How to resolve discrepancies between experimental and computational spectral data?

- Cross-Validation : Compare DFT-predicted NMR shifts (GIAO method) with experimental data. Adjust for solvent effects (e.g., DMSO-d shifts δ +0.5–1.0 ppm ).

- Functional Testing : Test hybrid functionals (e.g., M06-2X) or dispersion corrections (e.g., D3BJ) to improve correlation energy calculations .

- Dynamic Effects : Include conformational sampling (e.g., MD simulations) to account for flexible alkyl chains in the amine group.

Q. What strategies address regioselectivity challenges during methoxy or alkylamine introduction?

- Catalytic Control : Use Pd(OAc)/PPh with EtN to favor C–N coupling at the pyridine 3-position .

- Steric Effects : Bulky ligands (e.g., XPhos) direct substitution away from sterically hindered sites.

- Temperature Modulation : Lower temperatures (0–25°C) reduce competing pathways in alkylation steps .

Q. How to determine the crystal structure of this compound?

- Crystallization : Use slow evaporation in ethanol/water (1:1) to grow single crystals.

- Data Collection : Employ synchrotron X-ray sources (λ = 0.710–1.541 Å) for high-resolution data.

- Refinement : SHELX software (SHELXL for least-squares refinement) resolves disorder in the alkyl chain . Example metrics: R < 0.05, wR < 0.12 .

Q. How to optimize reaction conditions for large-scale synthesis without compromising purity?

- Catalyst Loading : Reduce Pd(OAc) to 0.5–1 mol% with ligand recycling .

- Solvent Selection : Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) for greener processes.

- Workflow : Adopt flow chemistry for continuous alkylation and purification steps, achieving >90% yield .

Q. What advanced computational methods analyze non-covalent interactions in this compound’s supramolecular assemblies?

- NCI Analysis : Non-covalent interaction (NCI) plots via Multiwfn software identify CH–π or van der Waals interactions.

- MD Simulations : AMBER force fields model solvent effects on aggregation behavior.

- QTAIM : Quantum Theory of Atoms in Molecules (QTAIM) quantifies hydrogen bond strengths in crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.